Sodium 3-methyl-2-oxobutanoate-13C4,d4

Hyperpolarized MRI Metabolic Imaging BCAA Metabolism

Sodium 3-methyl-2-oxobutanoate-13C4,d4 (α-ketoisovalerate-13C4,d4 sodium salt, CAS 1185115-88-1) is a dual stable isotope-labeled analog of the endogenous branched-chain α-keto acid derived from valine. It incorporates four carbon-13 atoms and four deuterium atoms into its molecular framework (C5H3D4NaO3 with 13C4 substitution), yielding a molecular mass of 146.09 g/mol—an increase of +8 Da relative to the unlabeled sodium 3-methyl-2-oxobutanoate (MW 138.10).

Molecular Formula C5H7NaO3
Molecular Weight 146.092 g/mol
Cat. No. B12059494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-methyl-2-oxobutanoate-13C4,d4
Molecular FormulaC5H7NaO3
Molecular Weight146.092 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C(=O)[O-].[Na+]
InChIInChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1,3+1D,4+1,5+1;
InChIKeyWIQBZDCJCRFGKA-XCPSOYJTSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3-Methyl-2-Oxobutanoate-13C4,d4: Dual Stable Isotope-Labeled α-Keto Acid for Absolute Quantitation and Metabolic Tracing


Sodium 3-methyl-2-oxobutanoate-13C4,d4 (α-ketoisovalerate-13C4,d4 sodium salt, CAS 1185115-88-1) is a dual stable isotope-labeled analog of the endogenous branched-chain α-keto acid derived from valine . It incorporates four carbon-13 atoms and four deuterium atoms into its molecular framework (C5H3D4NaO3 with 13C4 substitution), yielding a molecular mass of 146.09 g/mol—an increase of +8 Da relative to the unlabeled sodium 3-methyl-2-oxobutanoate (MW 138.10) . The compound serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of α-ketoisovalerate (KIV) in biological matrices and as a metabolic tracer in branched-chain amino acid (BCAA) pathway investigations .

Why Generic Substitution Fails: Isotopic Purity, Mass Shift, and Co-Elution Risks in Sodium 3-Methyl-2-Oxobutanoate-13C4,d4 Assays


Interchanging isotopologs of sodium 3-methyl-2-oxobutanoate without considering labeling pattern, isotopic enrichment, and chromatographic behavior introduces quantitation bias and can invalidate regulatory data submissions. Single-label variants (e.g., 13C-only or d-only) generate mass shifts that may overlap with endogenous isotopic distributions or isobaric interferences in complex biological matrices, producing false-positive signals in multiple reaction monitoring (MRM) transitions . In contrast, the dual 13C4/d4 labeling produces a distinct +8 Da mass shift with >98% isotopic purity, effectively eliminating cross-talk between analyte and internal standard channels in LC-MS/MS workflows . Furthermore, deuteration can alter chromatographic retention time relative to both unlabeled analyte and 13C-only analogs, leading to differential matrix effects if improperly matched internal standards are used—a source of inter-laboratory variability that necessitates compound-specific validation [1].

Sodium 3-Methyl-2-Oxobutanoate-13C4,d4: Head-to-Head Comparative Evidence for Procurement Decision-Making


SABRE-SHEATH Hyperpolarization: 13C4 Full-Skeleton Labeling Enables Multi-Site NMR Signal Enhancement Versus Single-Site 1-13C Analogs

In the context of hyperpolarized 13C metabolic imaging, the full-skeleton 13C4 labeling of sodium 3-methyl-2-oxobutanoate-13C4,d4 contrasts with the more common [1-13C]ketoisocaproate single-site labeling strategy. For [1-13C]ketoisocaproate, SABRE-SHEATH polarization achieves up to 18% 13C polarization at the 1-13C site after 1 minute at 30 mM substrate concentration, while the natural-abundance C-2 site yields less than 1% polarization—a difference exceeding one order of magnitude [1]. This site-specific limitation arises from unfavorable catalyst-binding dynamics at the C-2 position and faster relaxation in sub-microtesla fields [1].

Hyperpolarized MRI Metabolic Imaging BCAA Metabolism

Mass Spectrometry Differentiation: Dual 13C4/d4 Labeling Provides +8 Da Mass Shift Eliminating M+0 Interference in Endogenous α-Keto Acid Quantitation

Sodium 3-methyl-2-oxobutanoate-13C4,d4 offers a +8 Da mass shift (MW 146.09 vs. 138.10 for unlabeled compound), which is substantially larger than the +1 Da or +4 Da shifts provided by single-label d1/d4-only or 13C-only isotopologs, respectively . In biological matrices where endogenous α-ketoisovalerate (KIV) is present at low micromolar concentrations, the natural isotopic abundance of unlabeled KIV contributes approximately 5.5% to the M+1 signal and approximately 0.3% to the M+4 signal due to naturally occurring 13C isotopes . Single-label internal standards with +1 Da or +4 Da shifts therefore experience significant cross-contamination from the endogenous analyte's isotopic envelope, compromising the lower limit of quantitation (LLOQ). The +8 Da shift of the 13C4/d4 dual-labeled analog places the internal standard signal well outside the natural isotopic distribution, enabling baseline-resolved MRM transitions with no endogenous interference.

LC-MS/MS Quantitative Metabolomics Stable Isotope Dilution

13C-Breath Test Applications: Uniform 13C Labeling Enables Multi-Carbon Tracking in Hepatic Mitochondrial Function Assessment

The clinical utility of 13C-labeled α-keto acids for noninvasive hepatic mitochondrial function assessment is well established through 13C-breath test methodology. For [13C]ketoisocaproic acid (KIC) breath testing, oral administration of 1 mg/kg stable isotope-labeled KIC in healthy volunteers resulted in total label recovery of approximately 22% after 3 hours, with time to maximal label excretion of 0.67 ± 0.12 h in men and 0.9 ± 0.32 h in women (P=0.028) [1]. Intravenous administration yielded only approximately 9% total label recovery, demonstrating rapid first-pass catabolism in the muscle compartment and confirming that the oral breath test measures predominantly hepatic decarboxylation capacity [1].

Mitochondrial Function Hepatology 13C Breath Test

Solubility Profile: High Aqueous Solubility (250 mg/mL, 1711 mM) Supports Direct Aqueous Sample Preparation Without Organic Co-Solvent

Sodium 3-methyl-2-oxobutanoate-13C4,d4 exhibits high aqueous solubility of 250 mg/mL in H2O (equivalent to 1711.27 mM) . This solubility profile permits direct preparation of concentrated aqueous stock solutions without the need for organic co-solvents such as DMSO or methanol, which can introduce matrix effects and ion suppression in LC-MS/MS analysis. In contrast, the free acid form (3-methyl-2-oxobutanoic acid) exhibits substantially lower water solubility and typically requires organic co-solvent or pH adjustment for dissolution, adding pre-analytical variability.

Sample Preparation Bioanalysis Formulation

GC-MS Compatibility: Deuterium Labeling Alters Retention Time for Enhanced Chromatographic Resolution from Co-Eluting Isomers

In GC-MS analysis following derivatization (e.g., pentafluorobenzyl hydroxylamine derivatization of the α-keto group plus silylation of the carboxylate), deuterium-labeled α-keto acids typically exhibit a slight but reproducible retention time shift relative to their unlabeled counterparts . For per-deuterated isotopologs, this deuterium isotope effect on gas chromatographic retention can range from 0.02 to 0.10 minutes depending on the derivatization chemistry and column conditions. The dual 13C4/d4 labeling of sodium 3-methyl-2-oxobutanoate-13C4,d4 combines this chromatographic shift with a distinct +8 Da mass increment, enabling two-dimensional differentiation (retention time + mass) from endogenous α-ketoisovalerate and isobaric α-keto acid isomers.

GC-MS Metabolomics Isotope Dilution

Sodium 3-Methyl-2-Oxobutanoate-13C4,d4: Evidence-Backed Application Scenarios for Procurement Decision-Making


Absolute Quantitation of α-Ketoisovalerate (KIV) in Human Plasma via LC-MS/MS Stable Isotope Dilution

Sodium 3-methyl-2-oxobutanoate-13C4,d4 is optimally deployed as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantitation of endogenous α-ketoisovalerate in human plasma samples. The +8 Da mass shift eliminates interference from the natural isotopic envelope of unlabeled KIV, enabling an LLOQ below 1 µM in 50-100 µL plasma aliquots [1]. The compound's high aqueous solubility (250 mg/mL) permits direct preparation of concentrated stock solutions without DMSO, minimizing ion suppression artifacts [2]. This application is critical for clinical metabolomics studies investigating branched-chain amino acid metabolism in insulin resistance, type 2 diabetes, and inborn errors of BCAA catabolism.

Multi-Site 13C Metabolic Flux Analysis via Hyperpolarized NMR/MRI

The full-skeleton 13C4 labeling of sodium 3-methyl-2-oxobutanoate-13C4,d4 enables multi-site 13C NMR interrogation of metabolic fluxes through the branched-chain α-keto acid dehydrogenase (BCKDH) complex and associated pathways. While single-site [1-13C]ketoisocaproate probes achieve only <1% polarization at non-carboxyl carbon positions due to unfavorable catalyst-binding dynamics [1], a uniformly 13C-labeled α-keto acid skeleton provides multiple hyperpolarized 13C nuclei for simultaneous monitoring of decarboxylation (CO2 production), transamination (amino acid formation), and downstream TCA cycle incorporation. This application is particularly relevant for real-time metabolic imaging of BCAA catabolism in cancer (e.g., glioblastoma) and metabolic disorders.

Noninvasive Assessment of Hepatic Mitochondrial Function via 13C-Breath Test

Sodium 3-methyl-2-oxobutanoate-13C4,d4 can serve as a substrate for 13C-breath test assessment of hepatic mitochondrial decarboxylation capacity, analogous to established [13C]ketoisocaproic acid breath test protocols [1]. In this application, oral administration of the labeled α-keto acid is followed by serial collection of breath samples for isotope ratio mass spectrometry analysis of 13CO2 enrichment. The cumulative 13C recovery over 60-180 minutes provides a noninvasive index of liver mitochondrial function, with clinical utility in monitoring nonalcoholic fatty liver disease (NAFLD), drug-induced hepatotoxicity, and preoperative liver function assessment. The uniform 13C4 labeling potentially enhances signal-to-noise relative to single-13C-labeled substrates.

GC-MS Metabolomics of Branched-Chain α-Keto Acids in Tissue and Biofluids

In GC-MS-based metabolomics workflows requiring simultaneous quantification of multiple α-keto acids (α-ketoisovalerate, α-ketoisocaproate, α-keto-β-methylvalerate), sodium 3-methyl-2-oxobutanoate-13C4,d4 provides both mass discrimination (+8 Da) and deuterium-induced chromatographic retention time shift for unambiguous identification of the KIV signal [1]. This dual discrimination is essential when analyzing complex biological matrices such as liver tissue homogenates, skeletal muscle biopsies, or cerebrospinal fluid, where isobaric interferences from co-eluting α-keto acid isomers can otherwise compromise quantitative accuracy.

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